![molecular formula C21H27N3O4S B5855008 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-N,N,4-trimethylbenzenesulfonamide](/img/structure/B5855008.png)
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-N,N,4-trimethylbenzenesulfonamide
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Overview
Description
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-N,N,4-trimethylbenzenesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of pharmacological properties, including their use in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-N,N,4-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine core. One common method involves the reaction of 4-methoxyphenylpiperazine with a suitable carbonylating agent to introduce the carbonyl group. This is followed by the sulfonation of the resulting intermediate with trimethylbenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-N,N,4-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to convert carbonyl groups to alcohols or to reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-N,N,4-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-N,N,4-trimethylbenzenesulfonamide involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A simpler piperazine derivative with similar structural features but lacking the carbonyl and sulfonamide groups.
4-(4-Methoxyphenyl)piperazine-1-carboxylate: Another related compound with a carboxylate group instead
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-N,N,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-16-5-10-19(29(26,27)22(2)3)15-20(16)21(25)24-13-11-23(12-14-24)17-6-8-18(28-4)9-7-17/h5-10,15H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKZBQZGADRTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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